molecular formula C14H25NO3 B13073747 tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate

tert-Butyl7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate

Cat. No.: B13073747
M. Wt: 255.35 g/mol
InChI Key: YCIZFSJNPCKQBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is a chemical compound with the molecular formula C14H25NO3. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic amine with tert-butyl chloroformate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The spirocyclic structure may also play a role in its biological activity by providing a rigid framework that can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both a hydroxyl group and a tert-butyl ester. This combination of features makes it a versatile compound for various chemical reactions and applications .

Properties

IUPAC Name

tert-butyl 7-hydroxy-2-azaspiro[4.5]decane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-8-7-14(10-15)6-4-5-11(16)9-14/h11,16H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIZFSJNPCKQBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CCCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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